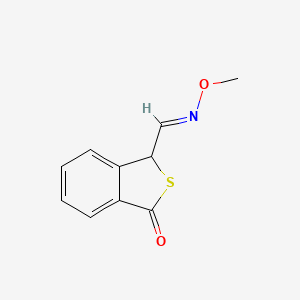
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime is a chemical compound with the molecular formula C10H9NO2S . It belongs to the class of compounds known as benzofuran derivatives .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis
The molecular structure of 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime is characterized by a five-membered ring made up of one sulfur as a heteroatom . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Drug Delivery Systems
Research by Bodor, Roller, and Selk (1978) explored the delivery of quaternary pyridinium salts across the blood-brain barrier using dihydropyridine derivatives, highlighting the potential for specific drug delivery systems to the brain. This study demonstrates the relevance of chemical modifications for enhancing drug delivery effectiveness (Bodor, Roller, & Selk, 1978).
Fungicidal Activities
Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, showing significant fungicidal activities against various fungi. This underscores the chemical's potential in agricultural applications, particularly in developing new fungicides (Tu et al., 2014).
Molecular Structure Studies
Shearer, Twiss, and Wade (1980) detailed the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate, contributing to our understanding of molecular interactions and structural chemistry, which is crucial for the development of new materials and catalysts (Shearer, Twiss, & Wade, 1980).
Organic Synthesis and Molecular Electronics
Dey et al. (2017) focused on the synthesis, crystallographic study, and electronic structure of oxime ether derivatives, revealing their potential in the development of molecular electronics and materials science. This research highlights how specific organic compounds can be tailored for electronic applications (Dey et al., 2017).
Chemical Warfare Agent Detection
Lee, Lee, and Byun (2012) developed a pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime for detecting chemical warfare nerve agents, showcasing the chemical's application in safety and defense technologies (Lee, Lee, & Byun, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target dna methyltransferase (dnmt) and solute carriers (slcs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene regulation . SLCs are responsible for the uptake and efflux of nutrients, metabolites, and xenobiotics in human cells .
Mode of Action
Methylation involves the addition of a methyl group to a molecule, which can alter the function and behavior of the molecule .
Biochemical Pathways
Similar compounds have been found to influence the methionine salvage pathway and the pathways involved in methanogenesis . These pathways play important roles in cellular metabolism and energy production.
Pharmacokinetics
The octanol–water partition coefficient (log p) is a prevalent path for determining the lipophilic nature of a compound, which can impact its absorption and distribution .
Result of Action
Similar compounds have been found to play a critical role in tumorigenesis, tumor growth, metastasis, metabolic reprogramming, immune cell infiltration, and tumor drug resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one. For instance, the activity of similar compounds has been found to be influenced by factors such as salinity, temperature, and pH . These factors can affect the stability of the compound and its interaction with its targets.
Future Directions
Benzofuran compounds, including 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFAWSSVWVIYRL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

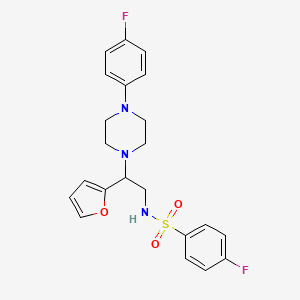
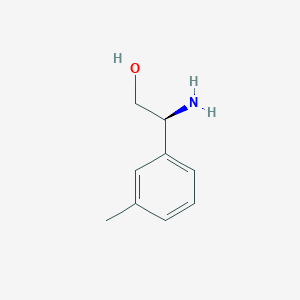
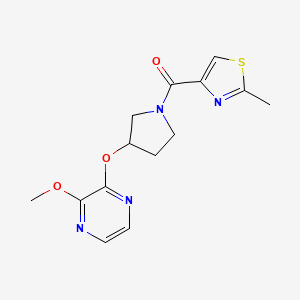
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

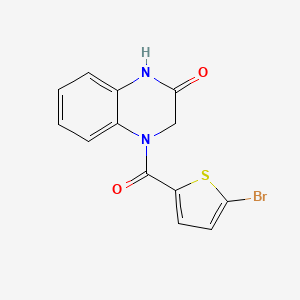
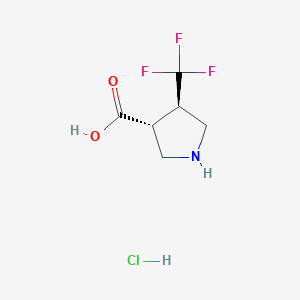
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)
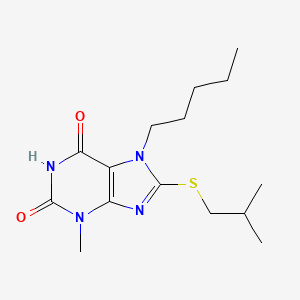
![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)
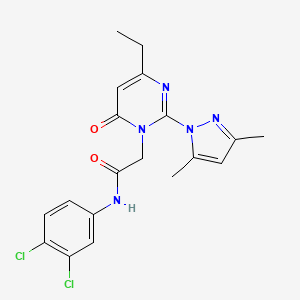
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)